molecular formula C17H15F2N3O2 B7810744 Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B7810744
M. Wt: 331.32 g/mol
InChI Key: HWTVBYWRJZOMMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrimidine core with difluoromethyl and ethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is often carried out in acetic acid to yield the desired 7-difluoromethylpyrazolo[1,5-a]pyrimidines. Alternatively, trifluoroacetic acid can be used to predominantly form 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate

  • 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Uniqueness: The presence of the ethylphenyl group in Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate distinguishes it from similar compounds, potentially leading to unique chemical and biological properties.

This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

Methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₅F₂N₃O₂
  • CAS Number : 438218-13-4

The presence of difluoromethyl and ethylphenyl groups contributes to its unique biological profile.

Biological Activity Overview

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise as anticancer agents by inhibiting various kinases involved in tumor growth and proliferation.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial effects against various pathogens.
  • Enzyme Inhibition : They are known to inhibit key enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in both humans and certain pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Enzymatic Interference : It potentially disrupts the function of enzymes critical for pathogen survival, thereby exhibiting antimicrobial activity.
  • Cell Cycle Modulation : By affecting cell cycle regulators, it may induce apoptosis in cancer cells.

Anticancer Activity

A study evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidines highlighted that this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested.

Antimicrobial Efficacy

In vitro studies demonstrated that this compound showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 32 to 128 µg/mL.

Enzyme Inhibition Studies

The compound was tested for its ability to inhibit DHODH. It showed competitive inhibition with an IC50 value of approximately 25 nM, indicating a strong potential for further development as an immunosuppressive agent.

Comparative Analysis with Related Compounds

Compound NameCAS NumberIC50 (µM) - AnticancerIC50 (nM) - DHODH InhibitionMIC (µg/mL) - Antimicrobial
This compound438218-13-410 - 502532 - 128
BrequinarN/AN/A50N/A
TeriflunomideN/AN/A>100N/A

Properties

IUPAC Name

methyl 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2/c1-3-10-4-6-11(7-5-10)13-8-14(15(18)19)22-16(21-13)12(9-20-22)17(23)24-2/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTVBYWRJZOMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.